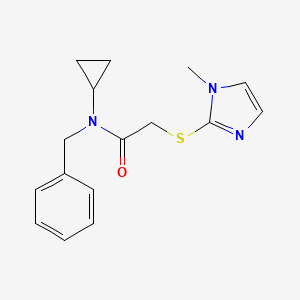![molecular formula C15H22N2O2 B7548200 2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B7548200.png)
2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Wissenschaftliche Forschungsanwendungen
2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. Additionally, 2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide has been shown to possess antioxidant properties, which may have implications in the prevention and treatment of oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of 2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide, which are key mediators of inflammation and pain. Additionally, 2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its antioxidant effects.
Biochemical and Physiological Effects
2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide has been shown to have a range of biochemical and physiological effects in various animal models. It has been found to reduce inflammation and pain in models of acute and chronic inflammation, such as carrageenan-induced paw edema and complete Freund's adjuvant-induced arthritis. Additionally, 2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide has been shown to reduce fever in models of pyrogen-induced fever.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits significant anti-inflammatory and analgesic properties, making it a useful tool for studying these processes. However, there are also some limitations to its use. 2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide has not been extensively studied in humans, and its safety and toxicity profile are not well understood. Additionally, its mechanism of action is not fully elucidated, which may limit its usefulness in certain experimental contexts.
Zukünftige Richtungen
There are several areas of future research that could be pursued with respect to 2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide. One potential direction is the development of new drugs based on the structure of 2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide for the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide and its potential applications in other areas of scientific research, such as neuroprotection and cancer therapy. Finally, more research is needed to determine the safety and toxicity profile of 2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide in humans, which will be important for its future clinical development.
Synthesemethoden
2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide can be synthesized through a multi-step process that involves the reaction of piperidine with formaldehyde and subsequent reaction with N-phenylacetamide. The final product is purified through crystallization and recrystallization techniques to obtain a high purity compound.
Eigenschaften
IUPAC Name |
2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-12-13-6-5-9-17(10-13)11-15(18)16-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSKKGRUGZGYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)

![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)



![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)
![ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)

![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)